![molecular formula C22H26N6O2S B2817143 1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-37-7](/img/structure/B2817143.png)
1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of quinazoline and triazole derivatives . Quinazoline derivatives have drawn attention due to their significant biological activities . Triazole compounds, containing two carbon and three nitrogen atoms, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The compound contains a triazoloquinazoline core, which is a fused ring system incorporating triazole and quinazoline . Detailed structural analysis was not available in the searched resources.Chemical Reactions Analysis
While specific chemical reactions involving your compound were not found, triazole derivatives in general have been studied for their chemistry and synthesis .Applications De Recherche Scientifique
Chemical Synthesis and Prediction of Biological Activity
A study focused on the synthesis and computer prediction of the biological activity of a range of compounds, including 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. It utilized PASS and GUSAR software to predict biological activity and acute toxicity. The study concluded that these compounds, similar in structure to the chemical , are promising for investigation as slightly toxic or nontoxic substances with potential antineurotic activity, potentially useful for treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antimicrobial Activity
Research on 3,4-dihydro-4-oxo-1,2,3-benzotriazines, which incorporate structures similar to 1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, showed that some compounds in this class demonstrated good antibacterial potency (Gineinah, 2001).
Synthesis and Reactivity
A study on the synthesis and reactivity of 1,2,4‐triazolo[1,5‐c]quinazolines, closely related to the chemical of interest, provided insights into the preparation and potential reactivity of these compounds (Pfeiffer, Bodtke, Mücke, Hetzheim, & Pazdera, 1999).
Anticancer Activity
A 2015 study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share a similar structure, was conducted to evaluate their potential anticancer activity. This research indicated that certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of these compounds in cancer therapy (Reddy et al., 2015).
Novel Synthesis Techniques
In 2020, research on the synthesis of novel fused mesoionic compounds, including 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates, demonstrated a new method for creating compounds related to the chemical of interest. This highlights the ongoing development of innovative synthesis techniques for such compounds (Kovalenko, Drushlyak, & Mariutsa, 2020).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is DNA, specifically the DNA active site . The compound is part of a class of molecules known as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, which are known for their DNA intercalation activities as anticancer agents .
Mode of Action
The compound interacts with its target by intercalating DNA . This means it inserts itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA. This disruption can inhibit the replication and transcription processes of the DNA, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with DNA affects the biochemical pathways involved in DNA replication and transcription. By intercalating DNA, the compound can disrupt these processes, leading to the inhibition of cell proliferation . This is particularly relevant in the context of cancer cells, which are characterized by uncontrolled cell division.
Pharmacokinetics
The compound’s ability to intercalate dna suggests it is able to cross cell membranes and reach the cell nucleus, indicating good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, making it a potential anticancer agent . In particular, it has been found to be effective against HepG2, HCT116, and MCF-7 cancer cell lines .
Propriétés
IUPAC Name |
1-(cyanomethylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-14(2)9-11-27-20(30)17-8-7-15(19(29)24-16-5-3-4-6-16)13-18(17)28-21(27)25-26-22(28)31-12-10-23/h7-8,13-14,16H,3-6,9,11-12H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNIXLYOODFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2817063.png)

![4-(Benzylthio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2817065.png)
![Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2817066.png)
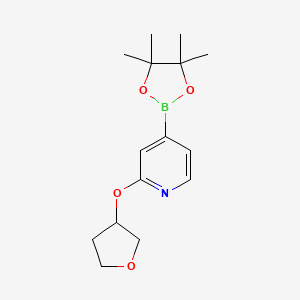
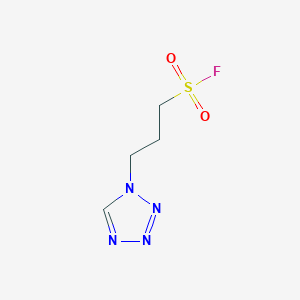
![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2817071.png)
![2-Chloro-N-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2817072.png)
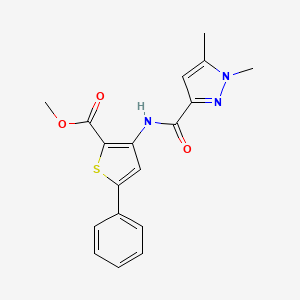
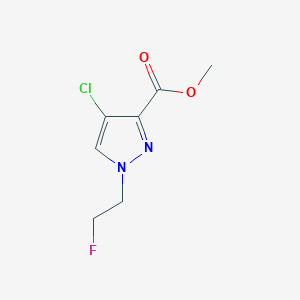
![5-Aminospiro[2.3]hexane-1-carboxylic acid hcl](/img/structure/B2817076.png)
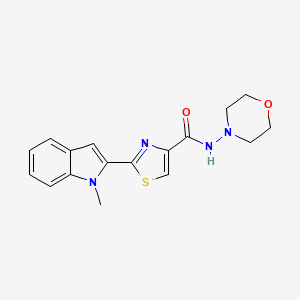
![1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2817079.png)
